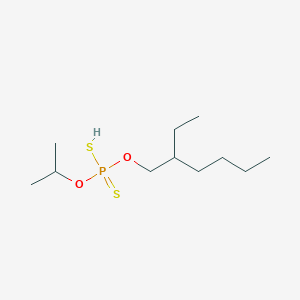
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide is a unique organophosphorus compound characterized by its aminomethyl group and diazaphosphinanone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide typically involves the reaction of a suitable aminomethyl precursor with a diazaphosphinanone derivative. The reaction is often carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include phosphorus trichloride, amines, and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form.
化学反応の分析
Types of Reactions
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its lower oxidation state forms.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a catalyst in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer chemistry.
作用機序
The mechanism of action of 5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
Phosphorus pentoxide: A powerful dehydrating agent with different chemical properties.
Midazolam analogues: Compounds with similar structural features but different pharmacological activities.
Phenazines: Heterocyclic compounds with distinct chemical reactivity and applications.
Uniqueness
5-(Aminomethyl)-1,3,5-diazaphosphinan-2-one 5-oxide is unique due to its specific structure, which imparts distinct chemical and biological properties
特性
| 77032-63-4 | |
分子式 |
C4H10N3O2P |
分子量 |
163.12 g/mol |
IUPAC名 |
5-(aminomethyl)-5-oxo-1,3,5λ5-diazaphosphinan-2-one |
InChI |
InChI=1S/C4H10N3O2P/c5-1-10(9)2-6-4(8)7-3-10/h1-3,5H2,(H2,6,7,8) |
InChIキー |
KRZPEGFSEGLYCZ-UHFFFAOYSA-N |
正規SMILES |
C1NC(=O)NCP1(=O)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




